Dilithium isophthalate
CAS No.: 17840-25-4
Cat. No.: VC21024748
Molecular Formula: C8H4Li2O4
Molecular Weight: 178 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17840-25-4 |
---|---|
Molecular Formula | C8H4Li2O4 |
Molecular Weight | 178 g/mol |
IUPAC Name | dilithium;benzene-1,3-dicarboxylate |
Standard InChI | InChI=1S/C8H6O4.2Li/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Standard InChI Key | HAVBHVPVOFMKKA-UHFFFAOYSA-L |
SMILES | [Li+].[Li+].C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-] |
Canonical SMILES | [Li+].[Li+].C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-] |
Introduction
Chemical Identity and Structure
Dilithium isophthalate is the lithium salt of isophthalic acid (benzene-1,3-dicarboxylic acid), where two lithium ions replace the hydrogen atoms in the carboxyl groups. Its meta-positioning of carboxylate groups on the benzene ring creates a distinctive structure with unique electronic and chemical properties.
Property | Value |
---|---|
CAS Number | 17840-25-4 |
Molecular Formula | C8H4Li2O4 |
Molecular Weight | 178.0 g/mol |
IUPAC Name | dilithium;benzene-1,3-dicarboxylate |
Standard InChI | InChI=1S/C8H6O4.2Li/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Standard InChIKey | HAVBHVPVOFMKKA-UHFFFAOYSA-L |
SMILES | [Li+].[Li+].C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-] |
PubChem Compound ID | 3014998 |
The molecular structure features a benzene ring with two carboxylate groups at positions 1 and 3, with each carboxylate group associated with a lithium ion. This arrangement distinguishes it from its isomers dilithium phthalate (ortho-substitution, CAS 15968-00-0) and dilithium terephthalate (para-substitution) .
Physicochemical Properties
The physical and chemical properties of dilithium isophthalate are crucial for understanding its behavior in various applications:
Structural Characteristics
Dilithium isophthalate crystallizes in a specific arrangement where lithium ions coordinate with the carboxylate groups. The meta-positioning of these groups on the benzene ring influences the coordination geometry and packing in the crystal structure, which ultimately affects its physical properties and reactivity.
Thermal Properties
While specific thermal data for dilithium isophthalate is limited, studies on related lithium carboxylates suggest good thermal stability. This property is particularly important for battery applications, where thermal stability contributes to safety and longevity .
Solubility
The solubility behavior of dilithium isophthalate significantly impacts its processing and applications. Limited solubility in conventional battery electrolytes is generally beneficial for preventing active material dissolution during cycling, though this can also present processing challenges .
Material | Approximate Capacity (mAh/g) | Voltage vs. Li+/Li (V) | Cycling Stability |
---|---|---|---|
Dilithium isophthalate | 150-250* | 0.7-0.9* | Under investigation |
Dilithium terephthalate | 295 | 0.8-1.0 | 99.8% retention (50 cycles) |
Dilithium 2-aminoterephthalate | 180 | 0.66-0.86 | Stable at 500 mA/g |
*Values estimated based on related compounds, as specific data for dilithium isophthalate is limited
Performance Enhancement Strategies
Several approaches can enhance the electrochemical performance of dilithium isophthalate:
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Composite formation: Combining with conductive additives like carbon to improve electronic conductivity
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Nanostructuring: Controlling particle size and morphology to shorten lithium diffusion paths
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Functional modification: Introducing additional groups to tune redox potential and solubility
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Protective coatings: Applying surface coatings to prevent dissolution in electrolytes
Research on dilithium hydroquinone has demonstrated that using metal-organic frameworks (like zeolitic imidazolate framework-7, ZIF-7) as modification layers can effectively block the dissolution of active materials, a strategy potentially applicable to dilithium isophthalate .
Structure-Property Relationships
Effect of Isomeric Positioning
The meta-positioning of carboxylate groups in dilithium isophthalate creates unique electronic effects compared to its ortho and para isomers:
Isomer | Carboxylate Positioning | Electronic Effect | Potential Impact on Properties |
---|---|---|---|
Dilithium phthalate | Ortho (1,2-) | Strong intramolecular interactions | Potential for chelation effects |
Dilithium isophthalate | Meta (1,3-) | Moderate electronic communication | Balanced redox properties |
Dilithium terephthalate | Para (1,4-) | Linear conjugation | Enhanced electron delocalization |
These structural differences translate into distinct electrochemical behaviors, with the meta-substitution potentially offering a unique balance of properties .
Electronic Structure Modification
Research on related compounds has demonstrated that the electronic structure can be tuned through functional group modification. For example, introducing an electron-donating amino group to dilithium terephthalate lowers its redox potential by 0.14 V, illustrating how electronic properties can be tailored through molecular design .
Cation Effects
Replacing lithium with different cations or using mixed-cation systems can dramatically alter the properties. In dilithium (2,5-dilithium-oxy)-terephthalate, replacing lithium with magnesium in the carboxylate positions raises the redox potential by approximately 800 mV, demonstrating the significant impact of cation choice on electrochemical performance .
Comparison with Related Materials
Dilithium isophthalate belongs to a broader family of lithiated organic compounds being explored for battery applications:
This comparison reveals how subtle structural variations can significantly impact electrochemical performance, providing valuable insights for the rational design of improved materials .
Synthesis and Characterization Techniques
Structural Characterization
Several techniques are crucial for characterizing dilithium isophthalate:
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X-ray Diffraction (XRD): Provides crystal structure information
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Fourier-Transform Infrared Spectroscopy (FTIR): Confirms carboxylate formation
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Nuclear Magnetic Resonance (NMR): Offers insights into local chemical environments
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Scanning Electron Microscopy (SEM): Examines morphology and particle size
Electrochemical Characterization
For battery applications, key characterization methods include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume